![molecular formula C22H28O8 B12339538 [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as acetyloxy, methylidene, and hydroxy groups, which contribute to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate typically involves multiple steps, including the formation of the cyclodeca[b]furan core and the introduction of various functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate: undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has indicated that compounds similar to this one exhibit antimicrobial properties. For instance, derivatives of cyclodecafuran compounds have shown effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives in food and cosmetics .
- Anti-inflammatory Effects : Some studies have reported that related compounds possess anti-inflammatory properties. These effects can be attributed to their ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways .
- Antioxidant Properties : The antioxidant capacity of this compound may also be significant. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. Compounds with similar structures have been studied for their ability to scavenge free radicals .
Natural Product Chemistry
This compound is derived from natural sources such as plants in the Asteraceae family. The extraction and characterization of such compounds are vital for understanding their ecological roles and potential benefits to human health.
- Plant-Derived Compounds : The presence of this compound in various plant species highlights its potential as a natural product for therapeutic use. For example, Eupalinolide A has been noted for its traditional medicinal uses as an anti-pyretic and detoxifying agent .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of cyclodecafuran derivatives found that specific structural modifications enhanced their activity against Gram-positive bacteria. The tested derivatives showed a significant reduction in bacterial growth compared to controls .
Case Study 2: Anti-inflammatory Mechanisms
Research into the anti-inflammatory mechanisms of related compounds demonstrated their ability to modulate inflammatory pathways in vitro. These findings suggest a promising avenue for developing new anti-inflammatory drugs based on the structural framework of this compound .
Case Study 3: Antioxidant Activity Assessment
In a comparative study on the antioxidant activities of various plant extracts containing cyclodecafuran derivatives, it was found that these compounds effectively reduced oxidative stress markers in cellular models .
Mechanism of Action
The mechanism of action of [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclodeca[b]furan derivatives and molecules with similar functional groups, such as:
Cyclodeca[b]furan derivatives: Compounds with variations in the functional groups attached to the cyclodeca[b]furan core.
Acetyloxy and hydroxy derivatives: Molecules with similar acetyloxy and hydroxy functional groups.
Uniqueness
The uniqueness of [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate lies in its specific combination of functional groups and the resulting chemical properties
Biological Activity
The compound [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate is a complex organic molecule with significant potential in various biological applications. Its intricate stereochemistry and functional groups suggest a diverse range of biological activities.
Structural Characteristics
The molecular formula of this compound is C22H28O8, with a molecular weight of approximately 420.5 g/mol. The structure includes:
- A cyclodecafuran core
- Acetyloxy and hydroxymethyl substituents
These features are critical for its interaction with biological systems.
1. Antimicrobial Activity
Compounds with furan rings often exhibit antimicrobial properties. Research indicates that similar structures can effectively inhibit the growth of various bacteria and fungi. The presence of the acetyloxy group may enhance this activity by facilitating interactions with microbial membranes.
2. Antioxidant Properties
The hydroxyl groups present in the compound are known to contribute to antioxidant activity. This property is essential for protecting cells from oxidative stress and could be beneficial in therapeutic contexts for diseases linked to oxidative damage.
3. Enzyme Inhibition
This compound's structural features suggest potential for enzyme inhibition. Compounds with similar frameworks have been studied for their ability to inhibit enzymes involved in metabolic pathways associated with conditions like cancer and diabetes. Such inhibition could lead to therapeutic applications.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to the target compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Furan ring | Antimicrobial |
Compound B | Hydroxymethyl group | Antioxidant |
Compound C | Acetyloxy group | Enzyme inhibitor |
This comparison highlights how variations in substituents can lead to differences in biological activity while maintaining a core structural framework.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of compounds similar to the target molecule. For instance:
- Synthesis Techniques : Various synthetic pathways have been explored to optimize yield and purity. Conditions such as temperature and reaction time play crucial roles in achieving desired outcomes.
- In Vitro Studies : Laboratory experiments have demonstrated that compounds with similar structures exhibit significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Assays : The antioxidant capacity has been assessed using DPPH radical scavenging assays, indicating promising results for compounds featuring hydroxyl groups.
Properties
Molecular Formula |
C22H28O8 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5-,13-10-,16-7+/t17-,18+,19+,20+/m0/s1 |
InChI Key |
XYPJAWWDSQFSQA-NYBGPIHMSA-N |
Isomeric SMILES |
C/C/1=C/C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.